molecular formula C20H17NO5 B14135756 3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid CAS No. 89224-69-1

3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid

Cat. No.: B14135756
CAS No.: 89224-69-1
M. Wt: 351.4 g/mol
InChI Key: VFWAJXMRCXLCOW-UHFFFAOYSA-N
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Description

3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid involves multiple steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Chemical Reactions Analysis

3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.

    Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry research.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and the biological target involved .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

  • 3-Methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid
  • 7-Methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid
  • 4-Phenyl-4H-furo[3,2-B]indole-2-carboxylic acid

These compounds share structural similarities but differ in the presence and position of substituents like ethoxy and methoxy groups. The unique combination of these groups in 3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid contributes to its distinct chemical and biological properties .

Properties

CAS No.

89224-69-1

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

3-ethoxy-7-methoxy-4-phenylfuro[3,2-b]indole-2-carboxylic acid

InChI

InChI=1S/C20H17NO5/c1-3-25-18-16-17(26-19(18)20(22)23)14-11-13(24-2)9-10-15(14)21(16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,22,23)

InChI Key

VFWAJXMRCXLCOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(OC2=C1N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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